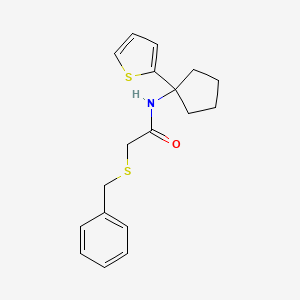

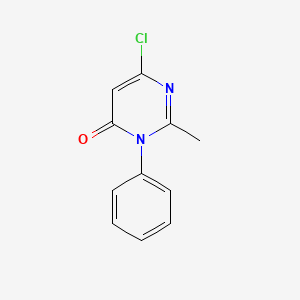

![molecular formula C11H9NO3 B2365680 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one CAS No. 72164-96-6](/img/structure/B2365680.png)

3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one, also known as HMC, is a synthetic compound that belongs to the group of chromone derivatives. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study by Janecki and Wąsek (2004) described the synthesis of 3-methylidenechroman-2-ones and 3-methylchromen-2-ones, which are closely related to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one. They used Michael addition followed by Horner–Wadsworth–Emmons reaction, providing insights into the chemical properties and synthesis pathways of similar compounds (Janecki & Wąsek, 2004).

Application in Corrosion Inhibition

- Research by El Hattak et al. (2021) explored the use of pyran-2-one derivatives for corrosion inhibition on mild steel. Their study found that these compounds, which include structures similar to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one, can effectively inhibit corrosion, offering potential applications in industrial settings (El Hattak et al., 2021).

Antibacterial Properties

- Zhi et al. (2005) synthesized and evaluated various 3-substituted-6-(3-ethyl-4-methylanilino)uracils for their antibacterial activity. Their findings on the inhibition of bacterial DNA polymerase and the growth of Gram-positive bacteria highlight the potential antimicrobial applications of related compounds, including 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one (Zhi et al., 2005).

Environmental Applications

- Ali et al. (2017) developed a functionalized resin containing motifs similar to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one for the removal of Cr(III) and organic dyes from water. This study underscores the environmental application of such compounds in water purification technologies (Ali et al., 2017).

Synthesis Techniques

- Wang et al. (2011) presented an ultrasound-mediated synthesis method for derivatives of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one. Their work demonstrates an environmentally friendly and efficient approach for synthesizing compounds related to 3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one (Wang et al., 2011).

Propiedades

IUPAC Name |

3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-2-3-10-9(4-7)11(13)8(5-12-14)6-15-10/h2-6,14H,1H3/b12-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMADWYYNFSUAMK-LFYBBSHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[1-(Methoxymethyl)cyclopentanecarbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2365599.png)

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2365607.png)

![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)

![N-[3-(2-bromoethyl)phenyl]acetamide](/img/structure/B2365617.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)